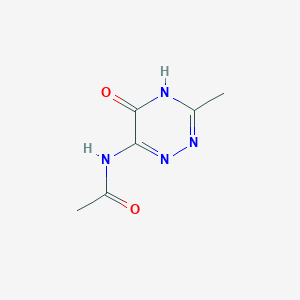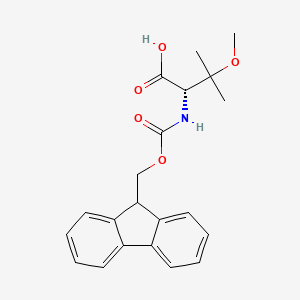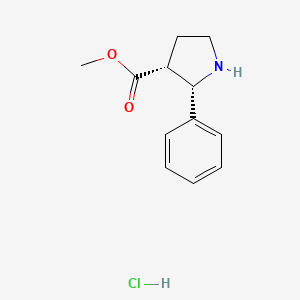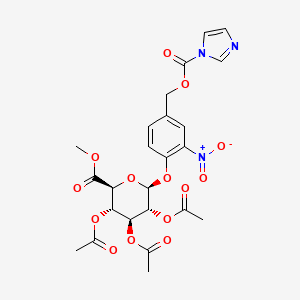![molecular formula C24H22N4OS B12934782 Benzamide, N-[2-(1-piperidinyl)-3-(2-thienyl)-6-quinoxalinyl]- CAS No. 832081-96-6](/img/structure/B12934782.png)
Benzamide, N-[2-(1-piperidinyl)-3-(2-thienyl)-6-quinoxalinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-[2-(1-piperidinyl)-3-(2-thienyl)-6-quinoxalinyl]- is a complex organic compound that features a benzamide core linked to a quinoxaline ring, a thiophene ring, and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2-(1-piperidinyl)-3-(2-thienyl)-6-quinoxalinyl]- typically involves multi-step organic reactionsThe final step involves the formation of the benzamide linkage under specific reaction conditions, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-[2-(1-piperidinyl)-3-(2-thienyl)-6-quinoxalinyl]- can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the quinoxaline ring can produce dihydroquinoxaline derivatives. Substitution reactions on the piperidine ring can lead to various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-[2-(1-piperidinyl)-3-(2-thienyl)-6-quinoxalinyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of Benzamide, N-[2-(1-piperidinyl)-3-(2-thienyl)-6-quinoxalinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity to produce anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[1-(aminocarbonyl)-2-(1-piperidinyl)ethyl]benzamides: These compounds share a similar benzamide core but differ in the substitution pattern and the presence of additional functional groups.
3-fluoro-N-[2-(1-piperidinyl)-3-(2-thienyl)-6-quinoxalinyl]benzamide: This compound has a similar structure but includes a fluorine atom, which can significantly alter its chemical and biological properties.
Uniqueness
Benzamide, N-[2-(1-piperidinyl)-3-(2-thienyl)-6-quinoxalinyl]- is unique due to its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity
Eigenschaften
| 832081-96-6 | |
Molekularformel |
C24H22N4OS |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
N-(2-piperidin-1-yl-3-thiophen-2-ylquinoxalin-6-yl)benzamide |
InChI |
InChI=1S/C24H22N4OS/c29-24(17-8-3-1-4-9-17)25-18-11-12-19-20(16-18)26-22(21-10-7-15-30-21)23(27-19)28-13-5-2-6-14-28/h1,3-4,7-12,15-16H,2,5-6,13-14H2,(H,25,29) |
InChI-Schlüssel |
IEKQEBDEYIOVNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)N=C2C5=CC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(9-Nitro-5-phenyl-2,5-dihydrobenzo[b]oxepin-7-yl)cyclopropane-1-carbonitrile](/img/structure/B12934717.png)



